1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(3-methoxyphenyl)urea
Descripción
Propiedades
IUPAC Name |
1-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-3-(3-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N7O2/c1-22(2)14-19-13(20-15(21-14)23(3)4)10-17-16(24)18-11-7-6-8-12(9-11)25-5/h6-9H,10H2,1-5H3,(H2,17,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDABEXHCRHJXHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)NC2=CC(=CC=C2)OC)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(3-methoxyphenyl)urea is a complex organic compound with significant potential in medicinal chemistry and agricultural science due to its unique structure and biological activities. This article explores its biological activity, including its interactions with molecular targets, pharmacological properties, and potential applications.
Chemical Structure and Properties
The compound features a triazine ring substituted with dimethylamino groups and a methoxyphenyl urea moiety. Its molecular formula is , with a molecular weight of approximately 286.34 g/mol. The unique combination of functionalities contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors, modulating their activity. This interaction can lead to:
- Enzyme Inhibition : Compounds with similar structures have shown the ability to inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : Binding affinity studies indicate potential interactions with specific receptors, leading to various biological effects.
Pharmacological Properties
Research indicates that compounds structurally related to 1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(3-methoxyphenyl)urea exhibit significant pharmacological properties:
- Anticancer Activity : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives have shown selective cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines with IC50 values in the low micromolar range .
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MCF-7 | 0.21 | High cytotoxicity |
| HepG2 | 0.28 | Moderate cytotoxicity |
- Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory properties through the inhibition of COX-2 enzyme activity .
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various derivatives on MCF-7 cells. The compound exhibited an IC50 value of 0.21 nM, indicating potent anticancer activity compared to other tested compounds .
- Mechanistic Studies : Research involving binding affinity assays revealed that the compound effectively binds to specific targets within cancer cells, leading to apoptosis and cell cycle arrest .
Synthesis and Optimization
The synthesis of 1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(3-methoxyphenyl)urea typically involves multi-step organic reactions. Optimization techniques such as continuous flow reactors and advanced purification methods enhance yield and purity.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs and their properties:
Substituent Effects on Properties
- However, they may reduce metabolic stability compared to morpholino groups, which resist oxidative degradation . Morpholino groups (e.g., Gedatolisib): Improve stability but increase molecular weight, impacting bioavailability .
- Urea Substituents: 3-Methoxyphenyl (target): Methoxy groups enhance solubility via hydrogen bonding but may reduce membrane permeability.
Research Findings and Data
Stability and Degradation
- Gedatolisib undergoes terminal N-oxidation and morpholine ring oxidation in plasma, suggesting that dimethylamino-substituted triazines (like the target compound) might exhibit similar susceptibility to oxidative metabolism .
- Morpholino-triazine derivatives show higher HPLC purity (>97%) compared to dimethylamino analogs, possibly due to better crystallinity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(3-methoxyphenyl)urea?
- Methodological Answer : The synthesis of triazine-urea derivatives typically involves coupling a triazine precursor with a substituted phenylurea. For example, analogous compounds are synthesized via nucleophilic substitution or Mitsunobu reactions under inert atmospheres using solvents like dry dichloromethane. A key step is the reaction between a hydroxyl-containing intermediate (e.g., 1-(3-methoxyphenyl)-3-(hydroxymethyl)urea) and a chlorinated triazine derivative (e.g., 4,6-bis(dimethylamino)-1,3,5-triazin-2-yl chloride). Purification often employs silica gel chromatography with gradients of petroleum ether/ethyl acetate (e.g., 90:10 to 60:40) .
Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR : Use H and C NMR to confirm the presence of dimethylamino groups (δ ~2.8–3.2 ppm for H; δ ~35–45 ppm for C) and the urea linkage (NH resonances at δ ~6.5–8.5 ppm) .
- HRMS : High-resolution mass spectrometry validates the molecular formula (e.g., calculated m/z for CHNO: 384.2034) .
- TLC : Monitor reaction progress using R values (e.g., petroleum ether/ethyl acetate 70:30) .
Q. What stability considerations are critical for handling and storing this compound?
- Methodological Answer : Urea derivatives are hygroscopic and prone to hydrolysis under acidic/basic conditions. Store under inert gas (N/Ar) at –20°C in amber vials. Monitor degradation via HPLC or H NMR, tracking urea NH peak integrity over time .
Advanced Research Questions
Q. How can computational modeling elucidate the electronic and steric effects of the triazine and methoxyphenyl substituents?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze charge distribution on the triazine ring, which influences hydrogen-bonding and π-π stacking interactions .
- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. water) to predict solubility and aggregation behavior .
Q. What strategies resolve contradictions in reported biological activity data for structurally analogous triazine-urea compounds?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., methoxy vs. trifluoromethyl groups) and compare bioactivity across standardized assays (e.g., enzyme inhibition IC) .
- Meta-Analysis : Aggregate data from peer-reviewed studies (excluding unreliable sources like ) and apply statistical models (ANOVA, regression) to identify confounding variables (e.g., solvent polarity, assay temperature) .
Q. How can advanced spectroscopic techniques (e.g., 2D NMR, X-ray crystallography) resolve ambiguities in the compound’s tautomeric forms?
- Methodological Answer :
- NOESY/ROESY : Detect spatial proximity between triazine methyl groups and urea protons to confirm intramolecular H-bonding patterns .
- Single-Crystal X-ray : Resolve tautomerism by crystallizing the compound in a non-polar solvent (e.g., hexane/ethyl acetate) and analyzing dihedral angles between triazine and phenyl rings .
Methodological Design and Data Analysis
Q. What experimental controls are essential for assessing the compound’s potential as a kinase inhibitor?
- Methodological Answer :
- Positive Controls : Use staurosporine (pan-kinase inhibitor) and solvent-only blanks to validate assay conditions .
- Counter-Screens : Test against off-target enzymes (e.g., phosphatases) to rule out non-specific binding .
Q. How can researchers optimize reaction yields while minimizing byproduct formation during scale-up?
- Methodological Answer :
- DoE (Design of Experiments) : Vary temperature (25–60°C), stoichiometry (1.0–1.5 eq of triazine), and solvent polarity (CHCl vs. THF) to identify optimal conditions .
- In-Line Analytics : Use FTIR or ReactIR to monitor intermediate formation and terminate reactions at >90% conversion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
